2-Oxoazetidine-1-sulfonic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

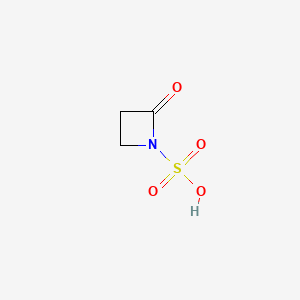

2-Oxoazetidine-1-sulfonic acid, also known as this compound, is a useful research compound. Its molecular formula is C3H5NO4S and its molecular weight is 151.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

The compound features both amino and sulfonic acid functional groups, making it a versatile molecule for chemical reactions. Its azetidine ring provides rigidity, which can influence binding affinity and specificity in various biological interactions. The mechanism of action involves the formation of hydrogen bonds and ionic interactions with specific molecular targets, such as enzymes and receptors, thereby modulating their activity .

Chemistry

- Building Block for Synthesis : 2-Oxoazetidine-1-sulfonic acid serves as a crucial building block in the synthesis of complex molecules. Its chiral nature allows it to be used as a chiral auxiliary in asymmetric synthesis processes, facilitating the production of enantiomerically pure compounds .

- Synthesis of Antibiotics : The compound is integral in the development of novel antibiotics, particularly derivatives that exhibit enhanced antibacterial activity against Gram-negative bacteria. For instance, various derivatives have been synthesized to improve efficacy against resistant strains like Pseudomonas aeruginosa .

Biology

- Enzyme Mechanisms : In biological studies, this compound is utilized to probe enzyme mechanisms. Its ability to modify enzyme activity makes it valuable for understanding biochemical pathways and interactions .

- Prodrug Development : Research has focused on designing oral prodrugs based on this compound to enhance bioavailability. For example, modifications have been made to improve the pharmacokinetic profiles of existing antibiotics like aztreonam .

Specialty Chemicals

The compound is also used in the production of specialty chemicals that require specific properties derived from its unique structure. This includes applications in pharmaceutical formulations where its stability and reactivity are advantageous.

Cosmetic Formulations

Recent studies have indicated potential applications in cosmetic formulations due to its skin-friendly properties. The compound can serve as an emulsifier or stabilizer in topical products, enhancing their efficacy and stability while ensuring safety for consumer use .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Activity Against Pseudomonas aeruginosa | Stability Against β-lactamases |

|---|---|---|

| Derivative A | Moderate | High |

| Derivative B | High | Moderate |

| Derivative C | Low | High |

This table summarizes the antibacterial activities of various derivatives derived from this compound, highlighting their effectiveness against resistant bacterial strains.

Case Study 1: Development of Prodrugs

A study focused on synthesizing prodrugs from this compound aimed at improving the oral bioavailability of aztreonam. The results demonstrated significant enhancements in absorption rates across various animal models, indicating potential for clinical application .

Case Study 2: Cosmetic Formulation Research

Research published in the Brazilian Journal of Pharmaceutical Sciences explored the use of this compound in developing stable topical formulations. The study highlighted its role as a rheology modifier and stabilizer, proving effective in enhancing product performance while maintaining skin compatibility .

Propiedades

Número CAS |

88403-16-1 |

|---|---|

Fórmula molecular |

C3H5NO4S |

Peso molecular |

151.14 g/mol |

Nombre IUPAC |

2-oxoazetidine-1-sulfonic acid |

InChI |

InChI=1S/C3H5NO4S/c5-3-1-2-4(3)9(6,7)8/h1-2H2,(H,6,7,8) |

Clave InChI |

CDFGMYLBUSYTKQ-UHFFFAOYSA-N |

SMILES |

C1CN(C1=O)S(=O)(=O)O |

SMILES canónico |

C1CN(C1=O)S(=O)(=O)O |

Key on ui other cas no. |

88403-16-1 |

Sinónimos |

SQ 28502 SQ-28,502 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.